molecular formula C17H23ClN2O4S B2617885 5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide CAS No. 1235078-23-5

5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide

Cat. No.: B2617885
CAS No.: 1235078-23-5
M. Wt: 386.89
InChI Key: KWQLSEDRBZZMJM-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a piperidinylmethyl group bearing a cyclopropylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine derivative: This involves the reaction of piperidine with cyclopropylsulfonyl chloride under basic conditions to yield the cyclopropylsulfonylpiperidine intermediate.

    Benzamide formation: The intermediate is then reacted with 5-chloro-2-methoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be subjected to oxidation or reduction under appropriate conditions to modify its functional groups.

    Coupling reactions: The benzamide moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while coupling reactions can introduce new aryl or alkyl groups.

Scientific Research Applications

5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine: A compound with similar structural features but different functional groups.

    5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Another related compound with a thiophene ring instead of a benzamide core.

Uniqueness

5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-24-16-5-2-13(18)10-15(16)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQLSEDRBZZMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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